
Functional assays to validate the activity of
proteins after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Mercaptopropionic acid NHS

ester

Cat. No.: B3069075 Get Quote

A Researcher's Guide to Validating Protein
Activity Post-Conjugation
For researchers, scientists, and drug development professionals, the conjugation of proteins to

other molecules is a cornerstone of therapeutic and diagnostic innovation. However, the critical

question remains: does the protein retain its intended biological function after modification?

This guide provides an objective comparison of key functional assays used to validate the

activity of proteins after conjugation, supported by experimental data and detailed

methodologies.

The process of conjugation, while essential for creating targeted therapies like antibody-drug

conjugates (ADCs) or for attaching imaging agents, can potentially alter the protein's structure

and, consequently, its function.[1] Therefore, rigorous functional validation is a non-negotiable

step in the development pipeline. This guide will delve into the primary assays used to assess

the bioactivity of conjugated proteins, with a particular focus on antibodies and enzymes,

providing a framework for robust, data-driven validation.

Core Functional Assays: A Comparative Overview
The selection of appropriate functional assays depends on the protein's mechanism of action.

For therapeutic antibodies and their conjugates, key functional attributes include target binding,
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internalization (for ADCs), and cytotoxicity. For enzymes, the catalytic activity is the primary

parameter of interest.

Target Binding Affinity Assays
Conjugation can sterically hinder the protein's binding site, potentially reducing its affinity for its

target. Therefore, quantifying binding affinity is a critical first step. The two most common

methods for this are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon

Resonance (SPR).

Comparison of Binding Affinity Assays
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Assay Principle
Typical
Readout

Pros Cons

ELISA

An antigen is

immobilized on a

solid surface and

then complexed

with an antibody

that is linked to

an enzyme.

Detection is

accomplished by

assessing the

conjugated

enzyme activity

via incubation

with a substrate

to produce a

measurable

product.[2]

Absorbance

(colorimetric) or

Fluorescence

High-throughput,

cost-effective,

widely available.

Indirect

measurement,

requires labeled

secondary

antibodies,

potential for non-

specific binding.

SPR Measures the

real-time

interaction

between a ligand

(e.g., the

conjugated

protein)

immobilized on a

sensor chip and

an analyte (the

target protein) in

a label-free

manner.[3][4]

The binding

event causes a

change in the

refractive index

Resonance Units

(RU)

Real-time

kinetics (on- and

off-rates), label-

free, high

sensitivity,

provides detailed

binding

information (K

D).[4]

Lower

throughput,

requires

specialized

equipment, can

be sensitive to

buffer conditions.
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at the sensor

surface, which is

proportional to

the mass of the

analyte bound.[4]

Expected Impact of Conjugation on Binding Affinity (K D)

While the goal is to preserve binding affinity, conjugation can sometimes lead to a slight

decrease. The extent of this change is dependent on the conjugation chemistry, the site of

conjugation, and the nature of the conjugated molecule.

Protein State Typical K D Range
Expected Change Post-
Conjugation

Unconjugated Antibody 10⁻⁷ to 10⁻⁹ M (Nanomolar)[5]

A slight decrease in affinity

(increase in K D) is sometimes

observed.[6]

Conjugated Antibody Nanomolar to low Micromolar -

One study observed a five-fold difference between the KD values of an antibody-chelator

conjugate and the parental antibody.[7]

Cell-Based Functional Assays for Antibody-Drug
Conjugates (ADCs)
For ADCs, simply binding to the target is not enough. The ADC must be internalized by the

cancer cell, and the cytotoxic payload must be released to induce cell death.[8]

Flow cytometry is a powerful technique to quantify the internalization of ADCs.[9] This can be

achieved by labeling the ADC with a pH-sensitive dye that fluoresces only in the acidic

environment of the endosomes and lysosomes, or by using a fluorescently labeled secondary

antibody to detect the ADC on the cell surface versus within the cell.
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The ultimate goal of an ADC is to kill cancer cells. Cytotoxicity assays, such as the MTT assay,

are fundamental for quantifying the cell-killing ability of an ADC.[10] These assays measure the

metabolic activity of viable cells after treatment and are used to determine the half-maximal

inhibitory concentration (IC50), a key measure of a drug's potency.

Comparative In Vitro Cytotoxicity (IC50) of ADCs vs. Unconjugated Antibodies

The conjugation of a potent cytotoxic payload is expected to dramatically increase the

cytotoxicity of an antibody against target-expressing cancer cells.

Molecule Target Cell Line Typical IC50 (ng/mL)

Unconjugated Antibody (e.g.,

Trastuzumab)
HER2-positive cancer cells

Generally non-cytotoxic on its

own

Antibody-Drug Conjugate (e.g.,

Trastuzumab-DM1)
HER2-positive cancer cells 10 - 100[11]

Antibody-Drug Conjugate (e.g.,

Trastuzumab-MMAE)
HER2-positive cancer cells 13 - 43[11]

The potency of ADCs can be significantly higher than that of the unconjugated antibody, often

by several orders of magnitude, and is a direct measure of the conjugate's functional success.

The potency of an ADC in vitro against panels of cell lines does not necessarily correlate to that

of the free payloads.[1]

Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps to determine the IC50 of an ADC.

Materials:

Target cancer cell line (e.g., HER2-positive) and a negative control cell line

Complete cell culture medium

96-well cell culture plates
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Antibody-Drug Conjugate (ADC) and unconjugated antibody

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of

media.[10] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[12]

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in

complete culture medium. Add 50 µL of the diluted compounds to the appropriate wells.[12]

Include untreated cells as a control.

Incubation: Incubate the plate for 48-144 hours at 37°C.[12]

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at

37°C.[12][13]

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at

37°C in the dark to dissolve the formazan crystals.[13]

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot the viability against the logarithm of the ADC concentration and fit a

sigmoidal curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Protocol for Binding
Affinity
This protocol provides a general workflow for determining the binding kinetics and affinity of a

conjugated protein.
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Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Ligand (e.g., unconjugated and conjugated antibody)

Analyte (target protein)

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

Ligand Preparation: Prepare the ligand (conjugated and unconjugated protein) in the

immobilization buffer at a suitable concentration (e.g., 10-50 µg/mL).

Chip Immobilization: Activate the sensor chip surface using EDC/NHS chemistry. Inject the

ligand over the activated surface to achieve the desired immobilization level. Deactivate the

remaining active esters with ethanolamine.

Analyte Binding: Prepare a series of analyte concentrations in the running buffer. Inject the

analyte solutions over the ligand-immobilized surface at a constant flow rate.[14]

Dissociation: After the association phase, switch back to the running buffer to monitor the

dissociation of the analyte from the ligand.[14]

Regeneration: Inject the regeneration solution to remove any remaining bound analyte and

prepare the surface for the next cycle.[14]

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1

Langmuir binding) to determine the association rate constant (ka), dissociation rate constant

(kd), and the equilibrium dissociation constant (KD).[15]
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Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the mechanism of action of conjugated

proteins, the following diagrams are provided.

Protein Conjugation Purification & Characterization
(e.g., SEC, Mass Spec)

Binding Assay
(ELISA / SPR)

Internalization Assay
(Flow Cytometry)

Cytotoxicity Assay
(MTT / CellTiter-Glo) Determine Binding Affinity (KD)

Quantify Internalization RateCalculate IC50 Value

Click to download full resolution via product page

Caption: Experimental workflow for validating conjugated protein activity.
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Extracellular Space

Cancer Cell

Antibody-Drug
Conjugate (ADC)

Tumor Antigen

1. Binding

Endosome

2. Internalization

Lysosome

3. Trafficking

Cytotoxic Payload

4. Payload Release

DNA Damage / Microtubule Disruption

5. Target Engagement

Apoptosis
(Cell Death)

6. Cell Killing

Click to download full resolution via product page

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
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Conclusion
The validation of protein function post-conjugation is a multifaceted and essential process in

the development of novel biotherapeutics and diagnostics. A combination of binding assays

and cell-based functional assays provides a comprehensive picture of the conjugated protein's

activity. By employing the detailed protocols and comparative data presented in this guide,

researchers can confidently assess the efficacy of their conjugated proteins and make informed

decisions to advance the most promising candidates. The careful selection and execution of

these functional assays are paramount to ensuring the safety and effectiveness of the next

generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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